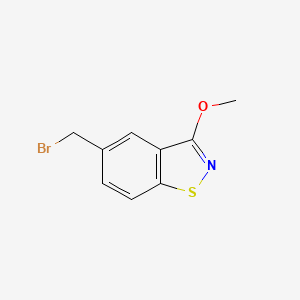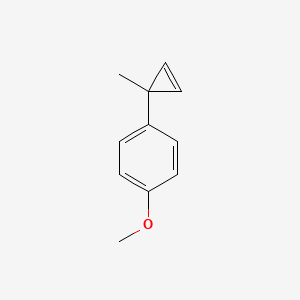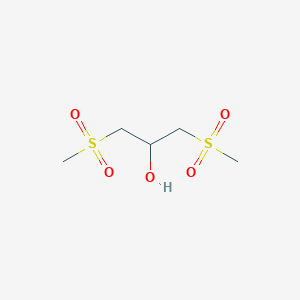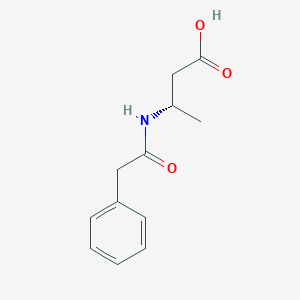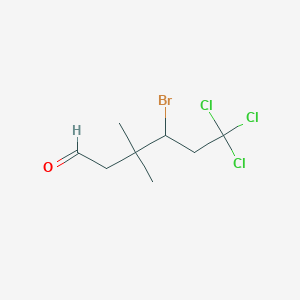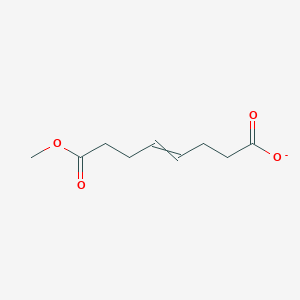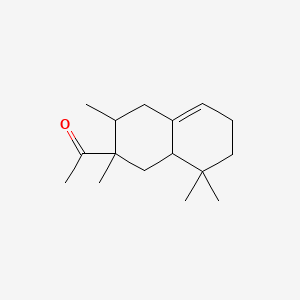
Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The industrial production of Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct . The second cyclization reaction yields a mixture of diastereomers, predominantly (2R,3R) and (2S,3S) .
Chemical Reactions Analysis
Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include aluminum chloride for the Diels–Alder reaction and phosphoric acid for cyclization . The major products formed from these reactions are the diastereomers of the compound, which are used in various fragrance formulations .
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the delivery of organoleptic and antimicrobial compounds . In biology and medicine, it is studied for its potential use as a fragrance ingredient in perfumes, laundry products, and cosmetics . Additionally, it is used as a tobacco flavoring, plasticizer, and in the production of air fresheners .
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the human nose. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris odor . The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein-coupled receptor family .
Comparison with Similar Compounds
Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- is unique due to its specific odor profile and its stability in various formulations. Similar compounds include other synthetic ketone fragrances such as Iso Gamma Super, Anthamber, and Amber Fleur . These compounds share similar structural features but differ in their odor profiles and applications .
Properties
CAS No. |
68155-67-9 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(2,3,8,8-tetramethyl-1,3,4,6,7,8a-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h7,11,14H,6,8-10H2,1-5H3 |
InChI Key |
YLWIXGWLTDBBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CCCC(C2CC1(C)C(=O)C)(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


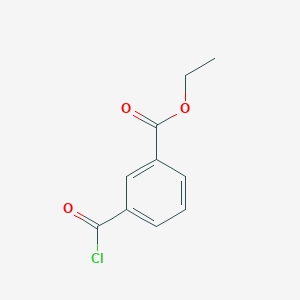


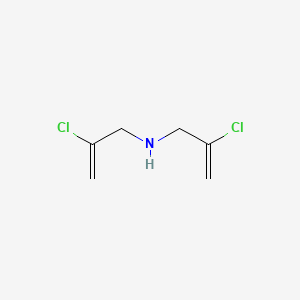
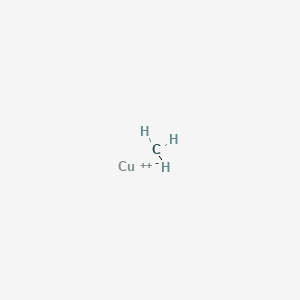
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
